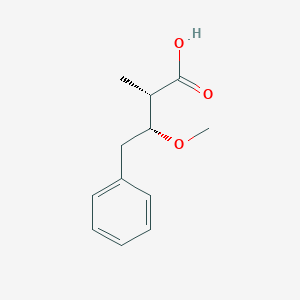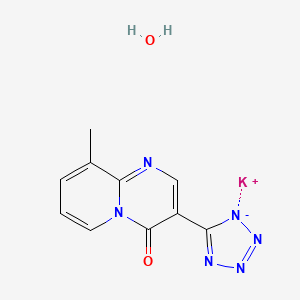
Pemirolast Potassium Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pemirolast Potassium Hydrate (PPH) is a synthetic compound composed of a pyrrolidine ring, a dimethyl group, and a potassium hydrate group. It is a potent anti-inflammatory agent, and has been used in a variety of laboratory and clinical settings since its discovery in the late 1970s. PPH has been studied extensively, and is believed to have a wide range of potential therapeutic applications, including the treatment of allergic rhinitis, asthma, and other inflammatory diseases. In
Wissenschaftliche Forschungsanwendungen
Pemirolast Potassium Hydrate has been studied extensively in laboratory and clinical settings, and has been shown to have a wide range of potential therapeutic applications. In laboratory studies, this compound has been used to investigate the mechanism of action of various inflammatory mediators, including leukotrienes, prostaglandins, and cytokines. In clinical studies, this compound has been used to treat allergic rhinitis, asthma, and other inflammatory diseases.
Wirkmechanismus
The exact mechanism of action of Pemirolast Potassium Hydrate is not fully understood. However, it is believed that this compound acts by inhibiting the production of pro-inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. In addition, this compound has been shown to reduce the release of histamine, which is an important mediator of allergic reactions.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, this compound has been shown to reduce the production of pro-inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. In addition, this compound has been shown to reduce the release of histamine, which is an important mediator of allergic reactions. Furthermore, this compound has been shown to reduce the production of nitric oxide, which is a key mediator of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Pemirolast Potassium Hydrate has several advantages for laboratory experiments. First, this compound is relatively easy to synthesize and can be readily obtained from a variety of sources. Second, this compound is a potent anti-inflammatory agent and has been shown to reduce the production of pro-inflammatory mediators. Finally, this compound has been shown to reduce the release of histamine, which is an important mediator of allergic reactions.
However, there are also some limitations to using this compound in laboratory experiments. First, this compound is a synthetic compound and may not be as effective as natural anti-inflammatory agents. Second, this compound is not approved for use in humans and should not be used in clinical trials. Finally, this compound has not been extensively studied and its long-term effects are not fully understood.
Zukünftige Richtungen
Despite its potential therapeutic applications, there is still much to be learned about the effects of Pemirolast Potassium Hydrate. Future research should focus on the long-term effects of this compound, as well as its potential therapeutic applications in humans. Additionally, further studies should investigate the mechanism of action of this compound and its ability to reduce the production of pro-inflammatory mediators. Finally, researchers should explore the potential of this compound as an adjuvant therapy in the treatment of allergic rhinitis, asthma, and other inflammatory diseases.
Synthesemethoden
Pemirolast Potassium Hydrate is synthesized through a two-step process. The first step involves the reaction of pyrrolidine with dimethyl sulfoxide (DMSO) and potassium hydroxide to form the intermediate pemirolast. The second step involves the reaction of the intermediate with potassium hydrate to form the final product, this compound. The synthesis of this compound is relatively simple and can be easily performed in a laboratory.
Eigenschaften
IUPAC Name |
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N6O.K.H2O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;;/h2-5H,1H3;;1H2/q-1;+1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWSQUAEGHGPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9KN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)



![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)
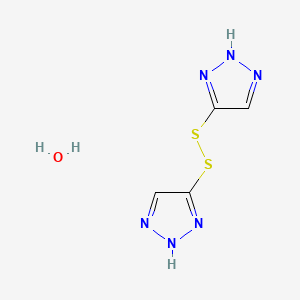
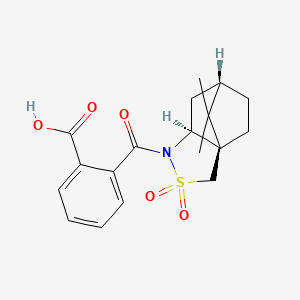
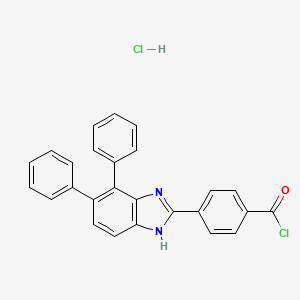
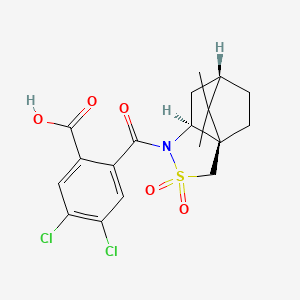
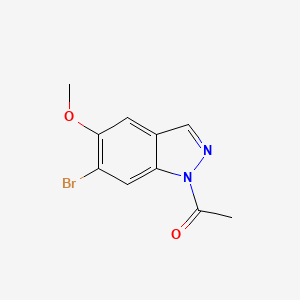
![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)


